![molecular formula C7H4BrIO2 B3230317 5-Bromo-4-iodo-1,3-benzodioxole CAS No. 1300118-10-8](/img/structure/B3230317.png)
5-Bromo-4-iodo-1,3-benzodioxole
Overview
Description
5-Bromo-4-iodo-1,3-benzodioxole is a chemical compound with the molecular formula C7H4BrIO2 . It has a molecular weight of 326.92 .
Molecular Structure Analysis
The molecular structure of this compound consists of a benzodioxole core with bromine and iodine substituents . The exact positions of these substituents can be inferred from the name of the compound, with the bromine at the 5-position and the iodine at the 4-position .Physical And Chemical Properties Analysis
This compound is a solid at room temperature . The storage temperature is 2-8°C .Scientific Research Applications
Halogen Migration in Organic Synthesis
Research by Gorecka, Leroux, and Schlosser (2004) demonstrated the utility of bromine migration in lithiated 4-bromo-2,2-difluoro-1,3-benzodioxoles, facilitated by protecting the 7-position with a trialkylsilyl group. This process enabled the synthesis of 5-bromo-2,2-difluoro-1,3-benzodioxole 4-iodo-derivatives, showcasing a method for structural elaboration in organic compounds (Gorecka, Leroux, & Schlosser, 2004).
Oxidation of Alcohols to Ketones
Iinuma, Moriyama, and Togo (2014) explored the oxidation of alcohols to aldehydes and ketones using 1-acetoxy-1,2-benziodoxole-3(1H)-one derivatives, including a bromo derivative. These reagents offer an efficient and reusable method for alcohol oxidation, highlighting their potential in synthetic organic chemistry (Iinuma, Moriyama, & Togo, 2014).
Atropisomeric Bisphosphines Synthesis
Another study by Leroux, Gorecka, and Schlosser (2004) focused on the synthesis of atropisomeric bisphosphines from 2,2-difluoro-1,3-benzodioxole and its 5-bromo derivative. These compounds exhibit promising properties as ligands for enantioselective catalysts, indicating their potential application in asymmetric synthesis (Leroux, Gorecka, & Schlosser, 2004).
Novel Troponoid Synthesis
Research by Li, Sun, and Gao (2012) described the synthesis of novel bromo- and arylazo-substituted troponoid compounds containing a 1,3-benzodioxole system. These compounds were synthesized through direct bromination and azo-coupling reactions, demonstrating the versatility of bromo-derivatives in constructing complex organic molecules (Li, Sun, & Gao, 2012).
Anticancer and Antibacterial Agents
Gupta et al. (2016) conducted a study on eco-sustainable synthesis of 2-phenyl 1,3-benzodioxole derivatives, investigating their potential as anticancer, DNA binding, and antibacterial agents. This research underscores the relevance of benzodioxole derivatives in medicinal chemistry and their promising biological activities (Gupta et al., 2016).
Safety and Hazards
The safety information available indicates that 5-Bromo-4-iodo-1,3-benzodioxole may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), and in case of contact with eyes, rinse cautiously with water for several minutes and remove contact lenses if present and easy to do (P305+P351+P338) .
Mechanism of Action
Target of Action
The primary target of 5-Bromo-4-iodo-1,3-benzodioxole is the auxin receptor TIR1 (Transport Inhibitor Response 1) . This receptor plays a crucial role in plant growth and development by regulating the response to auxin, a vital plant hormone .
Mode of Action
This compound acts as an agonist to the auxin receptor TIR1 . It binds to the receptor, enhancing root-related signaling responses . Molecular docking analysis revealed that it has a stronger binding ability with TIR1 than NAA (1-naphthylacetic acid), a natural auxin .
Biochemical Pathways
The compound affects the auxin signaling pathway, which is essential for plant growth and development . By acting as an agonist to the auxin receptor TIR1, it enhances auxin response reporter’s (DR5:GUS) transcriptional activity . It also down-regulates the expression of root growth-inhibiting genes .
Pharmacokinetics
Its molecular weight (32691) and structure suggest that it may have good bioavailability .
Result of Action
The action of this compound results in a remarkable promotive effect on root growth in both Arabidopsis thaliana and Oryza sativa . It induces a common transcriptional response with auxin and down-regulates the expression of root growth-inhibiting genes .
properties
IUPAC Name |
5-bromo-4-iodo-1,3-benzodioxole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrIO2/c8-4-1-2-5-7(6(4)9)11-3-10-5/h1-2H,3H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MTIAJPVXZKADMH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C(=C(C=C2)Br)I | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrIO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.91 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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